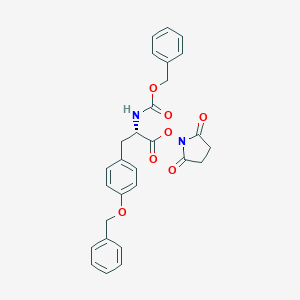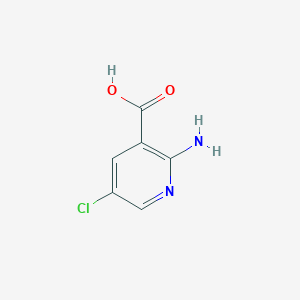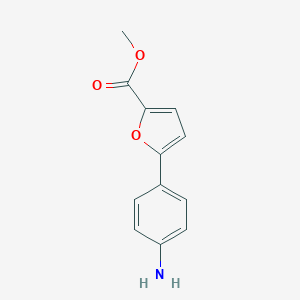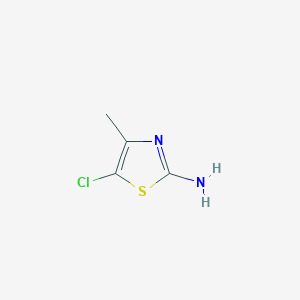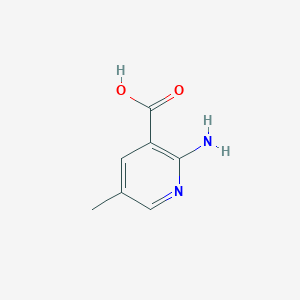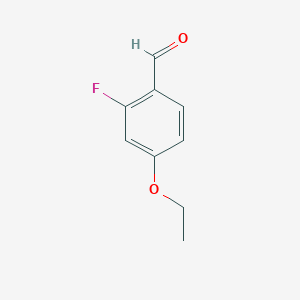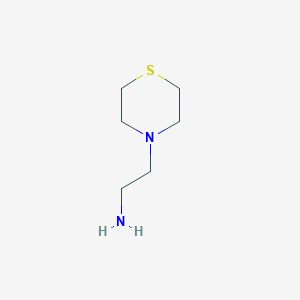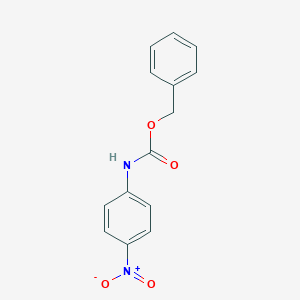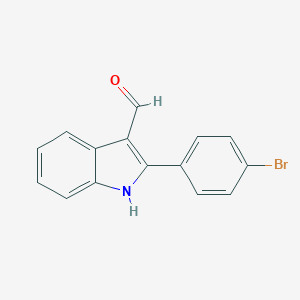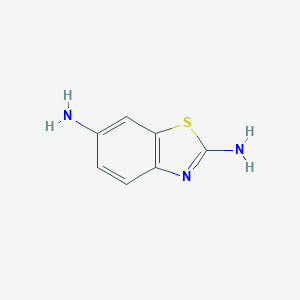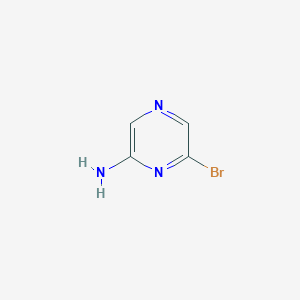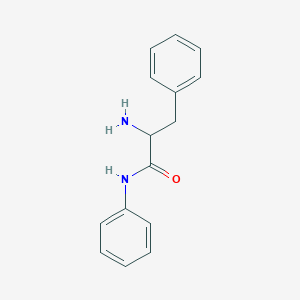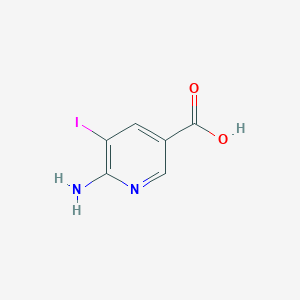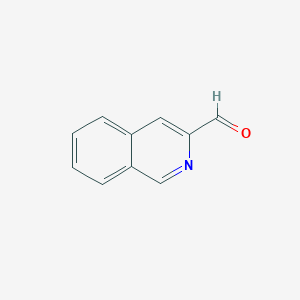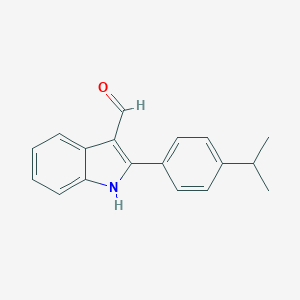
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, also known as IPICA, is a synthetic compound that belongs to the family of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects in laboratory experiments. In particular, it has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde to be used in the development of new materials for various applications, such as sensors and electronic devices.
Métodos De Síntesis
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Friedel-Crafts acylation reaction. The most common method for synthesizing 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 3-formylindole in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has shown promising results as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. In organic synthesis, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of various indole derivatives. In material science, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

